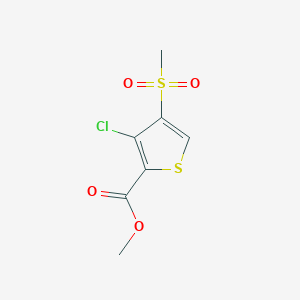

Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate

Übersicht

Beschreibung

Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chloro group, a methylsulfonyl group, and a carboxylate ester group attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as pyridine to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The carboxylate ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

Substitution Reactions: Products include thiophene derivatives with various functional groups replacing the chloro group.

Oxidation Reactions: Sulfone derivatives are the major products.

Reduction Reactions: The primary alcohol corresponding to the carboxylate ester is formed.

Wissenschaftliche Forschungsanwendungen

Chemistry

Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate serves as an essential building block in organic synthesis. Its unique functional groups allow for the creation of more complex thiophene derivatives, which are crucial in developing new materials and chemicals.

Applications:

- Synthesis of Thiophene Derivatives: The compound is used to create various thiophene-based compounds through electrophilic substitution reactions.

- Intermediate in Organic Synthesis: It acts as an intermediate in synthesizing pharmaceuticals and agrochemicals, facilitating the development of new chemical entities.

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and interfering with essential metabolic pathways, making it a candidate for developing new antibiotics.

Anticancer Properties

Preliminary research suggests potential anticancer properties, with ongoing studies exploring its efficacy against various cancer cell lines. The compound's ability to interact with specific molecular targets may inhibit cancer cell proliferation.

Medicinal Chemistry

The compound is under investigation for its role in drug development. Its structural features make it suitable for designing new therapeutic agents targeting specific enzymes or receptors involved in disease pathways.

Case Studies:

- Drug Development Research: Ongoing studies are evaluating the compound's effectiveness as a lead compound in synthesizing novel anticancer drugs.

- Therapeutic Applications: Research is exploring its potential use in treating infections due to its antimicrobial properties, particularly against resistant strains.

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes.

Applications:

- Production of Specialty Chemicals: The compound contributes to producing specialty chemicals used in dyes and polymers.

- Material Science: Its unique properties enable its use in synthesizing materials with specific electronic or optical characteristics.

Wirkmechanismus

The mechanism of action of Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its effects at the cellular and molecular levels.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-sulfonylamino-2-thiophenecarboxylate

- 2-Butylthiophene

- 2-Octylthiophene

Uniqueness

Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate (CAS No. 175201-76-0) is an organic compound belonging to the thiophene family, characterized by a chloro group, a methylsulfonyl group, and a carboxylate ester group attached to the thiophene ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Molecular Formula: CHClOS

Molecular Weight: 254.7 g/mol

IUPAC Name: this compound

The synthesis of this compound can be achieved through various routes, typically involving the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride, followed by reaction with methylsulfonyl chloride in the presence of a base like pyridine .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in breast and colon cancer models. The compound's mechanism involves the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death. The structure-activity relationship (SAR) analysis suggests that the presence of the chloro and methylsulfonyl groups significantly enhances its cytotoxic effects .

Case Studies

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Method: Disk diffusion method was employed to assess inhibition zones.

- Results: The compound showed significant inhibition, with zones of inhibition measuring up to 15 mm for S. aureus and 12 mm for E. coli.

-

Cytotoxicity Assessment

- Objective: To determine the cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.

- Method: MTT assay was used to assess cell viability post-treatment with varying concentrations of the compound.

- Results: IC values were found to be approximately 25 µM for MCF-7 and 30 µM for HT-29, indicating potent anticancer activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition: The chloro and methylsulfonyl groups may interact with enzymes involved in metabolic processes, potentially leading to inhibition of critical pathways.

- Cellular Pathways: The compound's ability to induce apoptosis suggests it may activate signaling pathways associated with programmed cell death, such as those involving caspases and Bcl-2 family proteins.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Yes | Yes |

| 3-Chloro-4-(methylsulfonyl)thiophene | Lacks carboxylic group | Moderate | Low |

| Methyl 3-(methanesulfonyl)thiophene-2-carboxylate | Lacks chloro group | Low | Moderate |

Eigenschaften

IUPAC Name |

methyl 3-chloro-4-methylsulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO4S2/c1-12-7(9)6-5(8)4(3-13-6)14(2,10)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLZEASKJWEKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)S(=O)(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395599 | |

| Record name | Methyl 3-chloro-4-(methanesulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-76-0 | |

| Record name | Methyl 3-chloro-4-(methanesulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.